Cbz-D-prolinol
Overview
Description
This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Scientific Research Applications
Cbz-D-prolinol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in protein synthesis and cellular metabolism.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
Target of Action
Cbz-D-Prolinol, also known as ®-Benzyl 2-(Hydroxymethyl)pyrrolidine-1-carboxylate, is a proline derivative. Proline and its derivatives are known to play crucial roles in various biological processes, including protein synthesis and structure, metabolism, and cell signaling . .
Mode of Action
It’s known that proline derivatives can act as organocatalysts, facilitating various chemical reactions . They can form enamines with carbonyl compounds, which can then react with various electrophiles . The Cbz group (carboxybenzyl) is a protecting group often used in organic synthesis, particularly in peptide synthesis . It can be removed under mild conditions without affecting the rest of the molecule .
Biochemical Pathways
For instance, they play a role in the synthesis of proteins and other bioactive molecules, and they can influence cell signaling pathways .
Result of Action
Proline and its derivatives can influence protein structure and function, cellular metabolism, and signaling pathways .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Cbz-D-prolinol can be synthesized through various methods. One common synthetic route involves the protection of the amino group of D-proline with a carbobenzyloxy (Cbz) group, followed by reduction of the carboxyl group to an alcohol. The reaction typically involves the use of reagents such as benzyl chloroformate and sodium borohydride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Cbz-D-prolinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used to substitute the hydroxyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction leads to the formation of an alcohol .
Comparison with Similar Compounds
Similar Compounds
N-Cbz-L-prolinol: Another derivative of proline with similar chemical properties.
N-Boc-L-prolinol: A derivative of proline with a tert-butoxycarbonyl (Boc) protecting group.
D-prolinol: The unprotected form of the compound.
Uniqueness
Cbz-D-prolinol is unique due to its specific stereochemistry and the presence of the carbobenzyloxy protecting group. This makes it particularly useful in asymmetric synthesis and as a chiral building block in organic chemistry .
Properties
IUPAC Name |
benzyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTNHGVCFWDNDP-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415632 | |
Record name | Cbz-D-prolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72597-18-3 | |
Record name | Cbz-D-prolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Z-D-Prolinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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